1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a methylsulfonyl group attached to the pyrrole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound, leading to the formation of smaller fragments.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can be compared with other pyrrole derivatives, such as:
1-Phenyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-4,5-dimethyl-3-(ethylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-9-10(2)15(11-7-5-4-6-8-11)13(14)12(9)18(3,16)17/h11H,4-8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMVFOYHIGLFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506898 |
Source
|
Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77444-87-2 |
Source
|
Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.